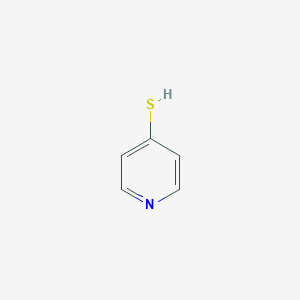

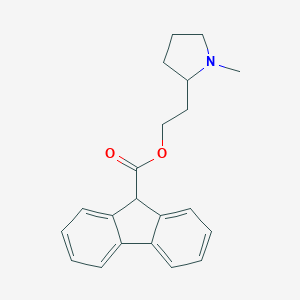

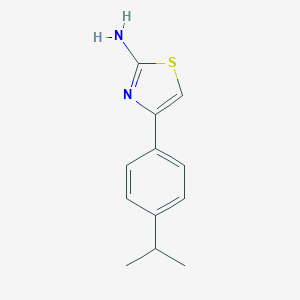

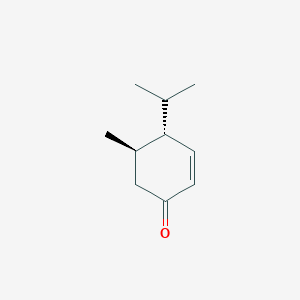

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolylamine derivatives involves several steps starting from basic chemicals to the final compound. For example, compounds related to thiazolylamines have been synthesized through the reaction of aminobenzothiazole with aryl-propen-1-ones in the presence of sodium hydride, indicating a complex synthesis route involving catalytic and nucleophilic addition processes (Patil et al., 2013).

Molecular Structure Analysis

The molecular structure of thiazolylamine derivatives shows notable features such as proton tautomerism and stereoisomerism. Studies involving crystallography and spectroscopic methods have revealed the arrangement and tautomeric forms of these compounds in both solid and liquid phases, highlighting the stability of certain molecular conformations (Pyrih et al., 2023).

Chemical Reactions and Properties

Thiazolylamines engage in various chemical reactions, reflecting their reactivity and potential for forming diverse derivatives. For instance, the engagement of an elusive 4-(isopropylamino)imidazol-2-ylidene in tautomeric equilibrium with its mesoionic tautomer and associated reactivities demonstrates the compound's versatility in chemical transformations (César et al., 2012).

Physical Properties Analysis

The physical properties of thiazolylamine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the one-pot synthesis of thiazolidin-4-ones from valine and arenealdehydes provides insights into the compound's physical characteristics and potential applications (Cunico et al., 2007).

Chemical Properties Analysis

Thiazolylamine derivatives exhibit a range of chemical properties, including reactivity towards various reagents and the ability to undergo tautomerism. The synthesis and structural characterization of isostructural thiazoles have shed light on their chemical behavior and interactions (Kariuki et al., 2021).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

“4-(4-Isopropyl-phenyl)-thiazol-2-ylamine” is used as an additive in the electrolyte of lithium-ion batteries to enhance their thermal stability .

Methods of Application or Experimental Procedures

The study adopted differential scanning calorimetry (DSC) and accelerating rate calorimetry to investigate the thermal effect of the new polymer composite flame-retardant electrolyte . Three non-isothermal methods (Kissinger; Kissinger–Akahira–Sunose; and Flynn–Wall–Ozawa) were also used to calculate the kinetic parameters based on the DSC experimental data .

Results or Outcomes

The study found that the heating rate is positively correlated with the onset temperature, peak temperature, and endset temperature of the endothermic peak . The flame-retardant modified polymer electrolyte for new lithium-ion batteries has better thermal stability than traditional lithium-ion battery electrolytes . The apparent activation energy results of the three non-isothermal methods were averaged as 54.16 kJ/mol .

2. Application in Thermal Stability Enhancement

Summary of the Application

“4-(4-Isopropyl-phenyl)-thiazol-2-ylamine” is investigated as an additive in the electrolyte of lithium-ion batteries to enhance the thermal stability of graphite electrodes .

Methods of Application or Experimental Procedures

The electrochemical performance of Li/“4-(4-Isopropyl-phenyl)-thiazol-2-ylamine”-electrolyte/C half cells was studied .

Results or Outcomes

The study suggests that “4-(4-Isopropyl-phenyl)-thiazol-2-ylamine” can enhance the thermal stability of graphite electrodes for lithium-ion batteries .

3. Application in LiFePO4-Based Lithium Ion Batteries

Summary of the Application

“4-(4-Isopropyl-phenyl)-thiazol-2-ylamine” is used as a multicomponent (MC) additive in a LiPF6 baseline electrolyte, which is called flame-retardant electrolyte . The additive can reduce the flammability, decrease the heat generation, and delay the onset temperature of the major exothermic reactions .

Methods of Application or Experimental Procedures

The flammability and thermal stability of both electrolytes were investigated by means of burning test and C80 microcalorimeter .

Results or Outcomes

The MC additive improves the thermal stability and does not worsen the battery electrochemical performance with LiFePO4 cathode . Therefore, the combination is a promising additive for the safer lithium-ion battery .

4. Application in Enhancing Thermal Stability of Graphite Electrodes

Summary of the Application

“4-(4-Isopropyl-phenyl)-thiazol-2-ylamine” is used as an additive in the electrolyte of lithium-ion batteries to enhance the thermal stability of graphite electrodes .

Methods of Application or Experimental Procedures

The thermal behavior of LixC6 and LixC6-“4-(4-Isopropyl-phenyl)-thiazol-2-ylamine”-electrolytes were examined using a C80 micro-calorimeter .

Results or Outcomes

Electrolytes with 5 and 10% “4-(4-Isopropyl-phenyl)-thiazol-2-ylamine” improve the thermal stability of the graphite electrode in the tests . The electrochemical performance of Li/“4-(4-Isopropyl-phenyl)-thiazol-2-ylamine”-electrolyte/C cells is not degraded by the addition of this amount of “4-(4-Isopropyl-phenyl)-thiazol-2-ylamine” to the electrolyte .

Zukünftige Richtungen

: Wang, Q., Sun, J., Yao, X., & Chen, C. (2005). 4-Isopropyl Phenyl Diphenyl Phosphate as Flame-Retardant Additive for Lithium-Ion Battery Electrolyte. Electrochemical and Solid-State Letters, 8(9), A467. DOI: 10.1149/1.1993389 : 4-Isopropylphenol - Wikipedia : 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem : 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem

Eigenschaften

IUPAC Name |

4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBAQAAATDLTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350101 | |

| Record name | 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine | |

CAS RN |

108481-92-1 | |

| Record name | 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108481-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

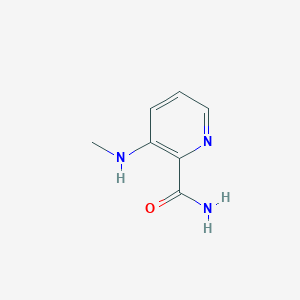

![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)